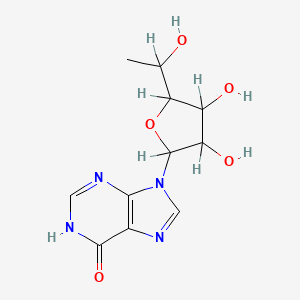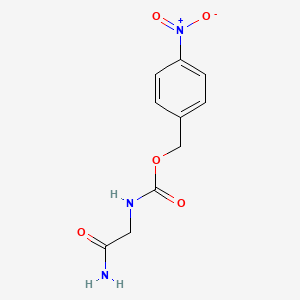![molecular formula C9H6ClNOS2 B14425045 [(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride CAS No. 80357-75-1](/img/structure/B14425045.png)
[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride typically involves the reaction of 2-mercaptobenzothiazole with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
C7H5NS2+CH3COCl→C9H6ClNOS2+HCl
In this reaction, 2-mercaptobenzothiazole (C_7H_5NS_2) reacts with acetyl chloride (CH_3COCl) to form this compound (C_9H_6ClNOS_2) and hydrogen chloride (HCl) as a byproduct.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles are employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The sulfur atom in the benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl_3) or boron trifluoride (BF_3) can be used to facilitate certain reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.
Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.
Aplicaciones Científicas De Investigación
[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential anti-tubercular, anti-cancer, and anti-inflammatory activities
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and molecular probes for biological imaging.
Industrial Applications: The compound is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride involves its interaction with biological targets through its reactive acetyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modification of their activity. The benzothiazole ring system also contributes to the compound’s biological activity by interacting with specific molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of [(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride, known for its use in rubber vulcanization.
Benzothiazole: The parent compound, used in various industrial applications and as a building block for more complex derivatives.
Benzoxazole: A structurally similar compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring, used in medicinal chemistry and material science.
Uniqueness
This compound is unique due to its reactive acetyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity, combined with the biological activity of the benzothiazole ring, makes it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS2/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXODBPVMFDPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20840384 |
Source


|
| Record name | [(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20840384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80357-75-1 |
Source


|
| Record name | [(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20840384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)

![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)




![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
